4-Amino-3-methyltetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes an amino group, a methyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyltetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-3-methylbutanoic acid with a dehydrating agent to form the tetrahydrofuran ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 4-Nitro-3-methyltetrahydrofuran-3-carboxylic acid.
Reduction: 4-Amino-3-methyltetrahydrofuran-3-methanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
4-Amino-3-methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydrofuran ring provides structural stability and may facilitate the compound’s binding to its targets. Pathways involved include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
- 4-Amino-3-methyltetrahydrofuran-2-carboxylic acid
- 4-Amino-2-methyltetrahydrofuran-3-carboxylic acid
- 4-Amino-3-ethyltetrahydrofuran-3-carboxylic acid
Comparison: 4-Amino-3-methyltetrahydrofuran-3-carboxylic acid is unique due to the position of the methyl group on the tetrahydrofuran ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-amino-3-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)3-10-2-4(6)7/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
ZJHODFKRHCWCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.